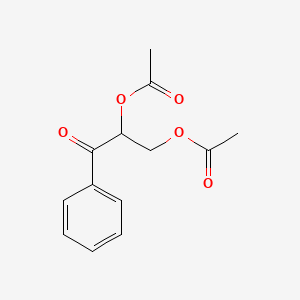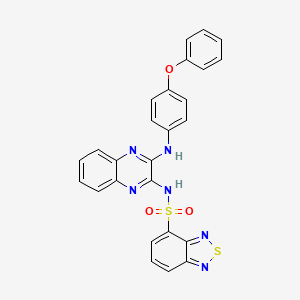![molecular formula C44H43NO5 B12619091 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine CAS No. 946534-29-8](/img/structure/B12619091.png)
1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves multiple steps, including the formation of the benzopyrano4,3-dbenzoxepin core and subsequent functionalization. Typical synthetic routes may involve:
- Formation of the benzopyrano4,3-dbenzoxepin core : This step often involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of benzyloxy groups : This can be achieved through etherification reactions using benzyl alcohol and suitable catalysts.
- Attachment of the piperidine moiety : This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the pre-formed aromatic system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors : To enhance reaction efficiency and scalability.
- Optimization of reaction conditions : Such as temperature, pressure, and solvent choice to maximize yield.
- Purification techniques : Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
- Substitution : Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of new substituents.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation : May yield quinones or other oxidized derivatives.
- Reduction : Can produce alcohols or amines.
- Substitution : Results in the introduction of new functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:
- Molecular Targets : Enzymes, receptors, and other proteins that the compound can bind to or modulate.
- Pathways Involved : Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.
Comparación Con Compuestos Similares
Similar Compounds:
- 1-(2-{4-[5,12-Dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
- 1-(2-{4-[5,12-Bis(methoxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Contains methoxy groups instead of benzyloxy groups, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine is unique due to its specific combination of aromatic rings, ether linkages, and piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
946534-29-8 |
|---|---|
Fórmula molecular |
C44H43NO5 |
Peso molecular |
665.8 g/mol |
Nombre IUPAC |
1-[2-[4-[5,14-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C44H43NO5/c1-4-10-32(11-5-1)29-47-36-19-21-42-40(26-36)39-28-43(34-14-16-35(17-15-34)46-25-24-45-22-8-3-9-23-45)50-44-27-37(18-20-38(44)41(39)31-49-42)48-30-33-12-6-2-7-13-33/h1-2,4-7,10-21,26-27,43H,3,8-9,22-25,28-31H2 |
Clave InChI |
FAUGGHJUSLELIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3CC4=C(COC5=C4C=C(C=C5)OCC6=CC=CC=C6)C7=C(O3)C=C(C=C7)OCC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)
![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)

![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)


![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
methyl)-](/img/structure/B12619071.png)
silane](/img/structure/B12619079.png)

